molecular formula C15H17N5O2 B10914539 Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10914539
M. Wt: 299.33 g/mol
InChI Key: PBZKFNAFBWZVRI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole and pyridine ring fused together, which is a common motif in medicinal chemistry due to its potential biological activities . This compound is of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets Ethyl 2-(3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate apart is its unique combination of functional groups and ring structures, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

ethyl 2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C15H17N5O2/c1-4-22-13(21)9-20-15-14(10(2)18-20)12(5-6-16-15)11-7-17-19(3)8-11/h5-8H,4,9H2,1-3H3

InChI Key

PBZKFNAFBWZVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CN(N=C3)C

Origin of Product

United States

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